molecular formula C16H15ClO3 B3286867 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832740-55-3

3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286867
CAS No.: 832740-55-3
M. Wt: 290.74 g/mol
InChI Key: JWHFRXCDZVFKAY-UHFFFAOYSA-N
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Description

This compound is a pharmaceutical chemical used in the management of select neoplastic diseases . It targets precise neoplastic cells, impeding their proliferation and averting metastatic dissemination .


Synthesis Analysis

The synthesis of similar compounds involves the creation of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .


Molecular Structure Analysis

The empirical formula of a similar compound, 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde, is C16H15ClO3 . Its molecular weight is 290.74 .


Chemical Reactions Analysis

The neutralization reaction was carried out at 20 °C for 1 h . The carboxyl group of MCPA can form a conjugated complex with metals as a ligand .


Physical and Chemical Properties Analysis

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized . The empirical formula of a similar compound, 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde, is C16H15ClO3 . Its molecular weight is 290.74 .

Scientific Research Applications

Antioxidant Activity

3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde, a derivative synthesized from halogenated vanillin, exhibits potential as an antioxidant. In a study synthesizing various chalcone derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, these compounds demonstrated varying degrees of antioxidant activities when tested using the DPPH method. This suggests the possible utilization of such compounds in applications requiring antioxidant properties (Rijal, Haryadi, & Anwar, 2022).

Photochemical Applications

The compound's derivatives are also significant in photochemistry. A study exploring the photochemistry of related compounds like 2-alkoxymethyl-5-methylphenacyl chloride and benzoate indicated their potential in synthetic organic chemistry due to their selective photoreactions (Plíštil et al., 2006). Another study focusing on 3-chloro-4-methoxybenzaldehyde revealed its interesting behavior under UV-induced processes, including conformational isomerization and decarbonylation, which could be harnessed for various photochemical applications (Ildiz, Konarska, & Fausto, 2019).

Pharmaceutical and Drug Synthesis

Compounds derived from this compound are also relevant in pharmaceutical and drug synthesis. A study discussed the green synthesis of Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) using various aromatic amines, showcasing potential in drug development (Chigurupati et al., 2017). Additionally, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands derived from 2-hydroxy-3-methoxybenzaldehyde in zeolite Y demonstrated efficient catalytic properties for primary alcohol and hydrocarbon oxidation, indicating potential applications in chemical synthesis processes (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

Derivatives of this compound have been studied for antimicrobial properties. For instance, Schiff base ligands derived from imino-4-methoxyphenol thiazole, related to the compound , showed moderate antibacterial and antifungal activities (Vinusha et al., 2015).

Safety and Hazards

Users are advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-7-14(17)4-6-15(11)20-10-13-8-12(9-18)3-5-16(13)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHFRXCDZVFKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192797
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-55-3
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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